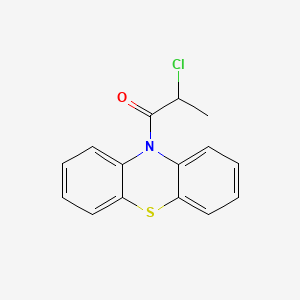

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDHJLPQTVVBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326203 | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-63-0 | |

| Record name | 38076-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one via Acylation with 2-Chloropropionyl Chloride

- General Approach : The key step involves the acylation of phenothiazine at the nitrogen with 2-chloropropionyl chloride to introduce the 2-chloropropanoyl moiety.

- Typical Conditions : Reaction is performed in an inert solvent such as dry benzene or toluene, often under reflux or controlled temperature conditions to optimize yield and minimize side reactions.

- Purification : The crude product is purified by recrystallization or chromatographic methods (e.g., column chromatography with chloroform/methanol mixtures).

- Yields : Reported yields vary but typically range from moderate to good (e.g., 60–75% depending on conditions and scale).

- Characterization : ^1H NMR and MS data confirm the expected structure with characteristic chemical shifts for the propanone side chain and phenothiazine aromatic protons.

Improved Process via Condensation of 2-Propionyl Phenothiazine with Aminoalkyl Chlorides (Industrial/Patent Method)

A patented process describes an improved synthesis route for phenothiazine derivatives structurally related to this compound, emphasizing high purity and control of isomeric impurities.

- Step 1 : Preparation of 2-propionyl phenothiazine (the key intermediate) by acylation of phenothiazine with propionyl chloride or equivalent.

- Step 2 : Reaction of 2-propionyl phenothiazine with hydrochloride salts of aminoalkyl chlorides (e.g., 2-dimethylaminoisopropyl chloride hydrochloride) in the presence of a base (potassium hydroxide) and a suitable solvent (toluene preferred).

- Reaction Conditions : Basification of aminoalkyl chloride salt in water/toluene mixture below 10°C, followed by addition of 2-propionyl phenothiazine and KOH, then reflux under azeotropic conditions for 5-6 hours.

- Work-up : After reaction completion (monitored by HPLC), aqueous work-up is performed, and the organic layer is concentrated to yield crude product.

- Purification : Dissolution in methanol and addition of maleic acid to precipitate pure maleate salt, removing isomeric impurities.

- Yield : Approximately 63% yield of purified product (e.g., propiomazine maleate derivative).

- Advantages : Improved purity, control of isomeric impurities, scalable industrial process.

Although this process is for propiomazine maleate, the intermediate this compound or its close analogs are key precursors, indicating the utility of this synthetic route for preparing the compound of interest.

General Synthetic Scheme Summary

| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenothiazine + 2-chloropropionyl chloride | Reflux, 2–3 h | Dry benzene or toluene | 60–75 | Direct acylation at nitrogen |

| 2 | 2-propionyl phenothiazine + aminoalkyl chloride hydrochloride + KOH | Basification <10°C, reflux 5–6 h | Toluene/water mixture | ~63 (after purification) | Industrial process, maleate salt formation |

| 3 | Purification | Recrystallization or column chromatography | Chloroform/methanol (50:1) | Variable | Removes impurities, improves yield and purity |

Analytical Data Supporting Preparation

- IR Spectroscopy : Strong carbonyl absorption near 1680 cm⁻¹ confirms ketone functionality.

- [^1H NMR Spectroscopy](pplx://action/followup) : Characteristic shifts for methylene/methyl protons adjacent to carbonyl and chlorine; aromatic signals consistent with phenothiazine ring.

- Mass Spectrometry : Molecular ion peaks consistent with molecular formula C₁₄H₁₂ClNOS (for the propanone derivative).

- Melting Points : Typically in the range of 90–110 °C depending on purity and specific derivative.

- Chromatography : Column chromatography with chloroform/methanol mixtures (50:1) effectively purifies the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of amides or thioethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one is being explored for its potential in developing new therapeutic agents targeting psychiatric disorders, such as schizophrenia and bipolar disorder. Its phenothiazine core is known for modulating neurotransmitter activities, particularly dopamine and serotonin pathways, which are crucial in these conditions .

Anticancer Properties

Research indicates that phenothiazine derivatives exhibit anticancer activity. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including neuroblastoma and glioma . The modulation of cholinesterase activity by these compounds also suggests a mechanism that could be leveraged for cancer therapy .

Cholinesterase Inhibition

The compound has been identified as a potential inhibitor of cholinesterase enzymes, which play a critical role in neurotransmission. This property could be beneficial not only in treating neurodegenerative diseases but also in enhancing the efficacy of certain cancer treatments by modulating cholinergic signaling pathways .

Case Studies

Safety and Toxicity

While exploring the applications of this compound, it is essential to consider safety profiles:

Mechanism of Action

The mechanism of action of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine core . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Chain Length and Chloro Position Variants

- 1-(10H-Phenothiazin-10-yl)ethan-1-one: A shorter-chain analogue lacking the chlorine substituent. Exhibits phosphorescence at 540 nm, similar to the target compound, but with lower fluorescence intensity .

- 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one: An isomer with chlorine at C3. Reacts with benzylamine or piperazine derivatives to yield amino-substituted compounds with moderate yields (14–29%) .

Phenothiazine Ring-Substituted Derivatives

- 2-Trifluoromethyl-10H-phenothiazin-10-yl Derivatives: Substituents on the phenothiazine ring (e.g., -CF₃, -Cl, -OCH₃) enhance electron-withdrawing effects, influencing reactivity and biological activity.

Reaction Yields and Conditions

- Target Compound: Synthesized in ~80% yield using chloroacetyl chloride and phenothiazine in DCM .

- Amino-Substituted Derivatives: Lower yields (14–29%) due to steric and electronic challenges in substituting chloro with bulkier groups like benzylamine or piperazine .

Spectroscopic and Material Properties

- Phosphorescence: The target compound shows intense phosphorescence at 540 nm, comparable to 1-(10H-phenothiazin-10-yl)ethan-1-one but with distinct Stokes shifts .

- IR and NMR Data : Chloro-substituted derivatives exhibit characteristic carbonyl stretches at ~1693 cm⁻¹ (IR) and ketone carbon signals at ~195 ppm (¹³C NMR) .

Anticancer and Antimicrobial Activity

- Chloroethyl Urea Derivatives: 1-(2-Chloroethyl)-3-(2-substituted-phenothiazinyl)alkyl-1-ureas demonstrate antiproliferative effects on HEp-2 and L5178Y cancer cell lines, with activity modulated by phenothiazine substituents .

- Azetidinone Derivatives: Hydrazide-substituted analogues (e.g., 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone) exhibit anti-tubercular and antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

CB1 Receptor Antagonism

- Oxadiazole Derivatives: Compounds like 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethyl-phenothiazin-10-yl)ethanone (Compound 29) show promise as peripherally acting CB1 antagonists, with activity dependent on electron-withdrawing substituents .

Biological Activity

2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one is a compound derived from phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of approximately 289.79 g/mol. It exists as a crystalline powder and has been characterized using various spectroscopic techniques such as NMR and IR.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenothiazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Bacillus subtilis | Inhibitory |

| This compound | Staphylococcus aureus | Inhibitory |

In a study conducted by Chandrashekara et al., the compound showed promising results against both Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Phenothiazine derivatives have also been explored for their anticancer properties. Notably, recent studies have highlighted their ability to modulate cholinergic signaling pathways, which are crucial in cancer biology. For instance, derivatives similar to this compound demonstrated cytotoxic effects in liver cancer cell lines and showed promise in inhibiting tumor growth in vivo using zebrafish models .

Case Study: Cholinesterase Inhibition

A significant aspect of the biological activity of phenothiazine derivatives is their role as cholinesterase inhibitors. In vitro studies revealed that these compounds can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value indicative of potent inhibition .

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of this compound. Studies involving zebrafish embryos indicated that while some derivatives displayed cytotoxicity, others had relatively low toxicity levels during development . This suggests a need for careful evaluation of dosing and formulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation or acylation of the phenothiazine core. For example, in analogous syntheses, phenothiazine derivatives are reacted with chloroacetyl chloride in the presence of a base (e.g., NaH) in DMF under inert conditions. Optimization includes controlling stoichiometry (e.g., 1.5–3.0 equivalents of base relative to phenothiazine), temperature (0°C to room temperature), and reaction time (3–24 hours). Post-reaction purification via silica gel chromatography with hexane/EtOAc gradients is typical .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ ~200 ppm in ¹³C).

- X-ray crystallography : For unambiguous structural determination using programs like SHELXL or OLEX2 .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, charge distribution, and dipole moments. Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost. Solvent effects can be incorporated via the PCM model .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of phenothiazine derivatives?

- Methodological Answer : Discrepancies in conformation (e.g., boat vs. planar phenothiazine rings) can be addressed by refining single-crystal X-ray diffraction data with SHELXL. Key parameters include torsion angles (e.g., C-S-C-N) and hydrogen-bonding interactions. For example, phenothiazine derivatives often exhibit a butterfly-like conformation due to steric hindrance, which can be quantified using OLEX2 visualization tools .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise purification : Isolate intermediates (e.g., phenothiazine precursors) before final acylation.

- Catalyst screening : Test alternatives to NaH, such as K₂CO₃ or DBU, to reduce side reactions.

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to minimize decomposition .

Q. How do substituents on the phenothiazine core influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic modification of the chloro and ketone groups can be evaluated using in vitro assays. For instance, replacing the chloro group with methylthio (as in 2-chloro-1-(2-(methylthio)-10H-phenothiazin-10-yl)ethanone) may enhance antimicrobial activity. Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) can quantify interactions with target proteins .

Q. What analytical methods are critical for detecting and quantifying impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Identifies trace impurities (e.g., desmethylchlorpromazine derivatives) at ppm levels.

- HPLC-DAD : Monitors UV-active byproducts (λ = 254 nm for phenothiazines).

- Residual solvent analysis : Headspace GC-MS for DMF or THF residues .

Q. How can conflicting data on the compound’s safety profile (e.g., genotoxicity) be reconciled?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., volatility issues in micronucleus tests). Mitigation includes:

- Alternative assays : Use Ames test or Comet assay for volatile compounds.

- QSAR modeling : Predict toxicity endpoints (e.g., using OECD Toolbox) to cross-validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.